去甲丙咪嗪-2,4,6,8-d4 盐酸盐

描述

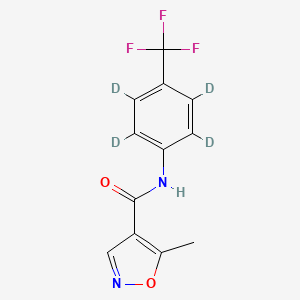

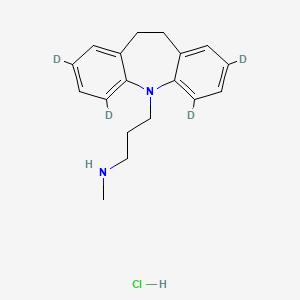

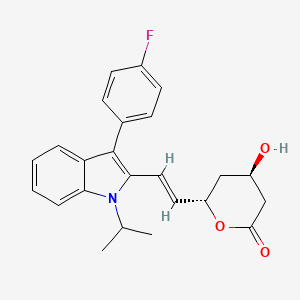

Desipramine-2,4,6,8-d4 Hydrochloride is the labelled analogue of Desipramine, which is a tricyclic antidepressant .

Synthesis Analysis

Desipramine hydrochloride is an antidepressant drug of the tricyclic type . It is chemically known as 5H-Dibenz [bƒ]azepine-5-propanamine,10,11-dihydro-N-methyl-, monohydrochloride .Molecular Structure Analysis

The molecular formula of Desipramine-2,4,6,8-d4 Hydrochloride is C18H19D4ClN2 . Its molecular weight is 306.87 .Chemical Reactions Analysis

Desipramine-2,4,6,8-d4 Hydrochloride is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .Physical And Chemical Properties Analysis

Desipramine-2,4,6,8-d4 Hydrochloride has a molecular formula of C18H19D4ClN2 and a molecular weight of 306.87 . It also contains 70.45% Carbon, 6.24% Hydrogen, 11.55% Chlorine, 9.13% Nitrogen, and 2.63% Deuterium .科学研究应用

Inhibitor of SLC6A2

Desipramine-2,4,6,8-d4 Hydrochloride is a potent inhibitor of the norepinephrine transporter (SLC6A2) and is selective for SLC6A2 over the serotonin transporter (SLC6A4) . This makes it a valuable tool in research studies investigating the role and function of norepinephrine transporters.

Pharmacokinetic Studies

Desipramine is often used as a probe substrate in pharmacokinetic studies to evaluate the activity of cytochrome P450 isoenzyme (CYP) 2D6 . For example, it has been used to study the effect of cinacalcet, a strong inhibitor of CYP2D6, on CYP2D6 activity .

Analytical Applications

Desipramine-2,4,6,8-d4 Hydrochloride can be used in various analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Neuroprotection Studies

Desipramine hydrochloride has been used to prevent norepinephrine neuron degeneration . This makes it a valuable tool in neuroprotection studies, particularly those focusing on diseases that involve the degeneration of norepinephrine neurons.

Studies on Noradrenergic System

Desipramine hydrochloride has been used to protect unselective damage to the noradrenergic system . This makes it useful in studies investigating the role and function of the noradrenergic system in various physiological and pathological conditions.

Treatment Studies

Desipramine hydrochloride acts as a norepinephrine re-uptake inhibitor . This property makes it useful in treatment studies, particularly those focusing on conditions that may benefit from increased levels of norepinephrine in the brain.

作用机制

Target of Action

Desipramine-2,4,6,8-d4 Hydrochloride, a tricyclic antidepressant, primarily targets noradrenalin transporters (NET) . It also inhibits serotonin reuptake to a lesser extent . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

Desipramine selectively blocks the reuptake of norepinephrine from the neuronal synapse . This increased availability enhances the transmission of neuronal signals .

Biochemical Pathways

The enhanced norepinephrine signaling can affect various biochemical pathways. It is believed that many depressions have a biochemical basis in the form of a relative deficiency of neurotransmitters such as norepinephrine and serotonin . By increasing the availability of these neurotransmitters, desipramine can help rectify this deficiency .

Pharmacokinetics

It is metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life ranges from 12-30 hours , and it is excreted via urine and feces .

Result of Action

The increased norepinephrine levels in the synaptic cleft enhance neuronal signaling, which can lead to an improvement in mood . This makes desipramine effective in the treatment of depression . It’s important to note that the response to desipramine can vary among individuals and the full antidepressant effect may take a few weeks to manifest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desipramine-2,4,6,8-d4 Hydrochloride. For instance, factors such as the individual’s overall health, age, presence of other medications, and genetic factors (like variations in the CYP2D6 enzyme) can impact the metabolism and effectiveness of the drug . It’s also worth noting that the drug’s action can be influenced by the patient’s mental state and environment .

安全和危害

Desipramine may increase suicidal thoughts or behaviors. This risk is higher within the first few months of treatment, or with changes in dosage . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

未来方向

属性

IUPAC Name |

N-methyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWZDYWZHIUCT-TUJKZWLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCNC)[2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661889 | |

| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desipramine-2,4,6,8-d4 Hydrochloride | |

CAS RN |

61361-34-0 | |

| Record name | 5H-Dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, 10,11-dihydro-N-methyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61361-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)

![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)